Product packaging for Spacer Phosphoramidite C3(Cat. No.:CAS No. 110894-23-0)

Spacer Phosphoramidite C3

Cat. No.: B027499
CAS No.: 110894-23-0
M. Wt: 578.7 g/mol
InChI Key: IMRNWKAKFIGPOS-UHFFFAOYSA-N
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Description

Contextualizing Spacer Phosphoramidites in Oligonucleotide Synthesis

The synthesis of custom oligonucleotides has been revolutionized by phosphoramidite (B1245037) chemistry, a method that allows for the sequential addition of nucleotide monomers to a growing chain on a solid support. upenn.edu This process is not limited to the four standard DNA bases; a wide variety of modified phosphoramidites can be incorporated to introduce specific functionalities. axispharm.comchemie-brunschwig.ch Spacer phosphoramidites are a class of these non-nucleosidic reagents designed to insert a linker arm into an oligonucleotide. glenresearch.comglenresearch.com

Historical Development of Spacer Technologies in DNA and RNA Synthesis

The evolution of oligonucleotide synthesis has been marked by a continuous drive for greater efficiency, length, and complexity of the synthesized molecules. The phosphoramidite method, introduced by Caruthers in the early 1980s, became the gold standard for its high coupling efficiencies, enabling the routine synthesis of long DNA and RNA sequences. upenn.eduaxispharm.comidtdna.com Early on, the focus was primarily on the accurate assembly of natural nucleic acid sequences. However, the expanding applications of synthetic oligonucleotides in diagnostics, therapeutics, and biotechnology spurred the development of modified phosphoramidites, including those that introduce spacers. chemie-brunschwig.ch These "spacer" technologies allowed researchers to move beyond simple sequence synthesis and begin engineering oligonucleotides with tailored structural and functional properties.

Role of Spacer Moieties in Modifying Oligonucleotide Properties

Spacer moieties are inserted into oligonucleotides to achieve a variety of effects that can enhance their utility in numerous applications. gencefebio.combiosyn.com Key roles of these spacers include:

Creating distance: Spacers can be used to physically separate a functional group, such as a fluorescent dye or a quencher, from the oligonucleotide itself. biosyn.comatdbio.combiosearchtech.com This is often necessary to prevent unwanted interactions, like quenching of a dye by guanine-rich sequences. biosearchtech.combiosearchtech.com

Reducing steric hindrance: By introducing a flexible linker, spacers can alleviate steric clashes between an attached molecule (like a biotin (B1667282) tag or an enzyme) and the oligonucleotide, or between the oligonucleotide and a solid support, thereby improving hybridization efficiency and binding kinetics. gencefebio.combiosyn.comidtdna.com

Blocking enzymatic activity: When placed at the 3'-end of an oligonucleotide, a spacer can act as a blocker, preventing extension by DNA polymerases and degradation by some 3'-exonucleases. glenresearch.combiosyn.combiosearchtech.comidtdna.com

Mimicking abasic sites: Certain spacers can be used to create a stable mimic of an abasic site, a location in the DNA backbone where a base is missing. biosyn.com

Classification of Spacer Phosphoramidites by Carbon Chain Length and Hydrophilicity/Hydrophobicity (e.g., C3, C6, C12, C18, HEG, TEG)

Spacer phosphoramidites are broadly classified based on the length and chemical nature of the linker they introduce. glenresearch.comgencefebio.com This classification helps in selecting the appropriate spacer for a specific application.

By Carbon Chain Length: This refers to the number of carbon atoms in the aliphatic chain of the spacer. Common examples include C3 (a three-carbon propyl chain), C6 (a six-carbon hexyl chain), C12, and C18. glenresearch.combiosyn.com Multiple additions of these spacers can be performed to create even longer arms. glenresearch.com

By Hydrophilicity/Hydrophobicity: The nature of the spacer chain determines its interaction with aqueous environments.

Hydrophobic Spacers: Simple aliphatic chains like C3, C6, and C12 are hydrophobic. biosearchtech.combiosearchtech.comlumiprobe.com

Hydrophilic Spacers: Spacers based on ethylene (B1197577) glycol units are more hydrophilic. These include Triethylene Glycol (TEG, also known as Spacer 9) and Hexaethylene Glycol (HEG, also known as Spacer 18). biosearchtech.combiosearchtech.comidtdna.comidtdna.com The choice between a hydrophobic and hydrophilic spacer depends on the application's requirements. biosearchtech.combiosearchtech.com

Spacer TypeCommon Name(s)Key Characteristic
C3 Propyl SpacerShort, hydrophobic 3-carbon chain. biosearchtech.combiosearchtech.com
C6 Hexyl SpacerHydrophobic 6-carbon chain. lumiprobe.comlumiprobe.com
C12 Dodecyl SpacerLong, hydrophobic 12-carbon chain. glenresearch.commicrosynth.com
C18 Octadecyl SpacerVery long, hydrophobic 18-carbon chain. glenresearch.com
TEG Spacer 9Hydrophilic, based on three ethylene glycol units. biosearchtech.comidtdna.com
HEG Spacer 18Long, hydrophilic, based on six ethylene glycol units. biosearchtech.comidtdna.comidtdna.comlumiprobe.com

Defining Spacer Phosphoramidite C3 as a Key Building Block

Among the various spacer options, this compound is a widely used and fundamental building block in oligonucleotide synthesis. biosyn.commedchemexpress.com Its short, simple structure provides a versatile tool for a range of modifications.

Structural Characteristics and Chemical Nomenclature

This compound is chemically defined as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . glenresearch.combiosolve-chemicals.eu Let's break down this nomenclature:

3-(4,4'-Dimethoxytrityloxy)propyl-1: This describes the three-carbon (propyl) spacer itself. The "3-" position is attached to a 4,4'-Dimethoxytrityl (DMT) group, a bulky protecting group that is standard in phosphoramidite chemistry to protect the 5'-hydroxyl group during synthesis. idtdna.com

[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: This is the reactive phosphoramidite moiety. The diisopropylamine (B44863) group is displaced during the coupling reaction, and the cyanoethyl group protects the phosphorus, which is later removed during deprotection. cambio.co.uk

The core of the modifier is a simple three-carbon aliphatic chain derived from 1,3-propanediol. nih.gov

Table of Chemical Properties for this compound

Property Value Source(s)
Chemical Formula C₃₃H₄₃N₂O₅P glenresearch.combioneer.co.krbioneer.comnih.gov
Molecular Weight 578.69 g/mol glenresearch.comcambio.co.ukbioneer.co.kr
Appearance Colorless to light yellow viscous liquid

| CAS Number | 110894-23-0 | glenresearch.commedchemexpress.com |

Comparison with Other Short-Chain Spacers

This compound is often chosen for its specific properties relative to other short-chain spacers like C2 and C6.

Spacer C3 vs. Spacer C2: While both are short, hydrophobic spacers, the C3 spacer is particularly noted for its ability to mimic the three-carbon spacing between the 3'- and 5'-hydroxyls of a natural sugar unit in the DNA backbone. biosyn.combiosearchtech.com This can be useful when replacing a nucleotide in a sequence. The C2 spacer is also hydrophobic but provides a slightly shorter linker. biosearchtech.com

Spacer C3 vs. Spacer C6: The C6 spacer provides a longer and more flexible hydrophobic arm than the C3 spacer. lumiprobe.comlumiprobe.com The choice between C3 and C6 often depends on the required distance between the oligonucleotide and a modifier. While C3 provides a minimal, defined spacing, C6 offers more separation, which can be crucial for larger attached molecules or when trying to overcome significant steric hindrance. idtdna.com Research has shown that even the length of a short alkyl spacer can have a profound effect; for instance, a propyl (C3) spacer was found to impose a closer distance between two dye molecules than a dodecyl (C12) spacer. acs.org However, incorporating a C3 spacer can lead to a slight decrease in the thermal stability (melting temperature, Tₘ) of a DNA duplex, unlike some other specialized modifiers. nih.gov

Significance of the Three-Carbon Linkage in Mimicking Natural Nucleotide Spacing

A key feature of the this compound is that its three-carbon chain effectively mimics the natural spacing found between the 3'- and 5'-hydroxyl groups of a deoxyribose sugar unit in the native DNA backbone. biosearchtech.combiosyn.comchemie-brunschwig.ch This structural similarity allows the C3 spacer to be inserted into an oligonucleotide sequence as a substitute for a nucleobase at a specific site, particularly when the identity of the base is unknown or an abasic site is desired for study. biosearchtech.combiosyn.com

The ability to mimic the natural nucleotide spacing is also leveraged in studies of DNA damage and repair. While a more direct mimic of an abasic site is the dSpacer, which integrates seamlessly into the sugar-phosphate backbone without causing distortion, the C3 spacer provides an alternative for introducing a non-informational, flexible linker. biosearchtech.comchemie-brunschwig.chbiosearchtech.com This mimicry is significant in various applications, from the design of DNA probes and biosensors to the development of novel therapeutic oligonucleotides like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Research Findings on this compound

PropertyDescriptionSource(s)
Function Incorporates a flexible, hydrophobic three-carbon spacer into an oligonucleotide. axispharm.combiosearchtech.com
Incorporation Site Can be added internally or at the 5'-end of the oligonucleotide. idtdna.combiosearchtech.com
Primary Application Creates distance between the oligonucleotide and a modifier to reduce steric hindrance or adverse interactions (e.g., quenching). biosearchtech.combiosyn.com
Structural Mimicry The three-carbon linkage mimics the natural spacing between the 3' and 5' hydroxyls of a sugar unit. biosearchtech.combiosyn.comchemie-brunschwig.ch
Effect on Backbone The flexibility of the alkyl chain can cause some distortion of the sugar-phosphate backbone. biosearchtech.comchemie-brunschwig.chbiosearchtech.com
3'-End Functionality When used as a 3'-Spacer C3 CPG, it can block exonuclease and polymerase activity. glenresearch.comglenresearch.com
Multiple Additions Can be coupled sequentially to create longer spacer arms. glenresearch.comthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H43N2O5P B027499 Spacer Phosphoramidite C3 CAS No. 110894-23-0

Properties

IUPAC Name

3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N2O5P/c1-26(2)35(27(3)4)41(39-24-10-22-34)40-25-11-23-38-33(28-12-8-7-9-13-28,29-14-18-31(36-5)19-15-29)30-16-20-32(37-6)21-17-30/h7-9,12-21,26-27H,10-11,23-25H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNWKAKFIGPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110894-23-0
Record name Spacer phosphoramidite C3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110894230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPACER PHOSPHORAMIDITE C3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTT9YJ9MTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Considerations for Spacer Phosphoramidite C3 Integration

Solid-Phase Oligonucleotide Synthesis with Spacer Phosphoramidite (B1245037) C3

The incorporation of Spacer Phosphoramidite C3 is achieved through the well-established phosphoramidite method of solid-phase oligonucleotide synthesis. This cyclical process, which involves deblocking, coupling, capping, and oxidation, allows for the stepwise addition of nucleotide monomers and, in this case, the C3 spacer, to a growing oligonucleotide chain attached to a solid support.

Coupling Chemistry and Reaction Kinetics

The coupling step is the cornerstone of oligonucleotide synthesis, and its efficiency directly impacts the yield and purity of the final product. The integration of this compound follows the same fundamental chemical principles as standard nucleoside phosphoramidites, though with some nuances.

The phosphoramidite coupling reaction is a nucleophilic substitution reaction. The process is initiated by an activator, typically an acidic azole compound such as 1H-tetrazole or its derivatives, which protonates the diisopropylamino group of the this compound. This protonation converts the diisopropylamino group into a good leaving group.

The free 5'-hydroxyl group of the growing oligonucleotide chain, which is bound to the solid support, then acts as a nucleophile, attacking the phosphorus atom of the activated phosphoramidite. This results in the formation of a phosphite (B83602) triester linkage and the release of diisopropylamine (B44863). This newly formed linkage is subsequently oxidized to a more stable phosphate (B84403) triester.

The key steps in the coupling mechanism are:

Activation: Protonation of the phosphoramidite by an activator.

Coupling: Nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

Oxidation: Conversion of the unstable phosphite triester to a stable phosphate triester.

The coupling efficiency of phosphoramidite chemistry is generally very high, often exceeding 99% for standard nucleosides. While specific kinetic data for this compound is not extensively published in comparative studies, it is widely understood to couple with efficiencies comparable to standard DNA and RNA phosphoramidites under optimized conditions. The smaller steric hindrance of the C3 spacer compared to bulky nucleosides may contribute to its efficient coupling.

The selectivity of the reaction is ensured by the use of protecting groups on any reactive functionalities that are not intended to participate in the coupling reaction. For this compound, the primary hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed in the deblocking step of the synthesis cycle to allow for the subsequent coupling reaction.

Factors that can influence the coupling efficiency include the choice of activator, the coupling time, and the concentration of the phosphoramidite. More acidic activators can lead to faster reaction rates, but also carry the risk of premature removal of the DMT protecting group, which can lead to side reactions. Therefore, a balance must be struck to ensure both high efficiency and high fidelity of the synthesis.

ParameterTypical Value/ConditionImpact on Coupling Efficiency
Coupling Efficiency >99%High efficiency is crucial for the synthesis of long oligonucleotides with high purity.
Activator 1H-tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI)Choice of activator affects reaction rate and potential for side reactions.
Coupling Time 30-180 secondsLonger coupling times can increase efficiency but may also lead to side reactions.
Phosphoramidite Concentration 0.02 - 0.1 MHigher concentrations can drive the reaction to completion.

Incorporation Strategies: Internal, 3'-End, and 5'-End Placement

A key advantage of this compound is its versatility in terms of placement within an oligonucleotide sequence. It can be incorporated at the 5'-end, the 3'-end, or at any internal position. biosyn.combiosyn.comglenresearch.comidtdna.com

5'-End Placement: To place the C3 spacer at the 5'-end, the this compound is simply added as the final monomer in the synthesis cycle. waters.combiosearchtech.com This is a common strategy for attaching labels or other moieties to the end of an oligonucleotide, where the C3 spacer acts as a flexible linker.

Internal Placement: For internal placement, the this compound is introduced at the desired position within the sequence during the automated synthesis process. This creates a non-nucleosidic gap in the oligonucleotide backbone, which can be useful for studying DNA-protein interactions or for creating flexible hinges in DNA structures. biosyn.combiosyn.comglenresearch.comidtdna.com

3'-End Placement: Incorporation at the 3'-end is typically achieved by using a solid support that is pre-derivatized with the C3 spacer. biosearchtech.comgoogle.com This modified support serves as the starting point for the oligonucleotide synthesis. A 3'-C3 spacer can be used to block extension by DNA polymerases, a useful feature in applications such as PCR probes. glenresearch.com

Multiple additions of this compound can be performed to create longer spacer arms. biosyn.combiosyn.comglenresearch.comidtdna.com

PlacementMethod of IncorporationCommon Applications
5'-End Added as the final phosphoramidite in the synthesis cycle.Attachment of labels (e.g., fluorophores, biotin), surface immobilization.
Internal Incorporated at the desired position during automated synthesis.Introduction of flexibility, studying DNA-protein interactions, creating abasic site mimics.
3'-End Use of a C3 spacer-derivatized solid support.Blocking polymerase extension, nuclease resistance, attachment of labels.

Deprotection and Cleavage Protocols

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. For oligonucleotides containing this compound, standard deprotection and cleavage protocols are generally sufficient. glenresearch.com

The process typically involves two main steps:

Cleavage from the Solid Support: The oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521). This step also removes the cyanoethyl protecting groups from the phosphate backbone.

Base Deprotection: The same ammonium hydroxide treatment also removes the protecting groups from the nucleobases (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine).

For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or potassium carbonate in methanol, may be employed. glenresearch.comamerigoscientific.com However, for the C3 spacer itself, standard conditions are generally well-tolerated.

A typical deprotection protocol using ammonium hydroxide is as follows:

Reagent: Concentrated ammonium hydroxide (28-30%)

Temperature: 55 °C

Time: 8-16 hours

It is crucial to ensure that the deprotection is complete to obtain a fully functional oligonucleotide. Incomplete deprotection can lead to the presence of residual protecting groups, which can interfere with downstream applications.

Optimization of Synthesis Parameters for High Purity and Yield

Achieving high purity and yield in the synthesis of oligonucleotides containing this compound requires careful optimization of several parameters.

Anhydrous Conditions: Phosphoramidite chemistry is extremely sensitive to moisture. All reagents and solvents must be anhydrous to prevent the hydrolysis of the phosphoramidites and to ensure high coupling efficiency.

Activator Choice and Concentration: The choice of activator and its concentration can significantly impact the reaction kinetics. While more acidic activators can speed up the coupling reaction, they can also cause unwanted side reactions. The optimal activator and concentration should be determined based on the specific synthesizer and the scale of the synthesis.

Coupling Time: The coupling time for this compound is generally similar to that of standard nucleosides. However, for difficult couplings or when using less reactive phosphoramidites, extending the coupling time may be necessary to ensure complete reaction.

Capping Efficiency: The capping step, which involves acetylating any unreacted 5'-hydroxyl groups, is critical for preventing the formation of deletion mutants. Ensuring the efficiency of the capping step is essential for obtaining a high-purity product.

Post-Synthesis Purification: While not strictly a synthesis parameter, the choice of purification method greatly influences the final purity of the oligonucleotide. For many applications, desalting may be sufficient. However, for more demanding applications, such as in diagnostics or therapeutics, more stringent purification methods like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are recommended to remove any truncated sequences or other impurities. biosyn.combiosyn.comsigmaaldrich.com

By carefully controlling these parameters, it is possible to synthesize high-quality oligonucleotides containing this compound with high yield and purity, suitable for a wide range of applications.

Multi-Addition Strategies for Extended Spacer Arms

A key advantage of this compound is the ability to incorporate multiple units sequentially during solid-phase oligonucleotide synthesis. idtdna.comidtdna.comthermofisher.comglenresearch.com This strategy allows for the creation of extended spacer arms, providing a straightforward method to introduce longer, flexible linkers at either the 5' or 3' terminus, or at internal positions within the oligonucleotide sequence. biosyn.combiosyn.com The iterative addition of the C3 spacer is achieved through standard phosphoramidite chemistry cycles, making it a readily accessible technique on automated DNA/RNA synthesizers. thermofisher.comdanaher.combiotage.com

The sequential addition of C3 phosphoramidite units provides precise control over the length of the resulting spacer arm. biosearchtech.combiosearchtech.com This "tunability" is critical in applications where the spatial relationship between two moieties is paramount. For instance, in fluorescence resonance energy transfer (FRET) probes, the distance between a fluorophore and a quencher can be meticulously adjusted by varying the number of intervening C3 units to optimize signal-to-noise ratios. biosearchtech.com Similarly, when attaching bulky functional groups such as biotin (B1667282) or enzymes, a longer spacer arm created by multiple C3 additions can mitigate steric hindrance, thereby preserving the biological activity of both the oligonucleotide and its conjugate. biosyn.comgencefebio.com

The predictable nature of this extension allows for a systematic approach to optimizing molecular distances, as illustrated in the following table:

Number of C3 UnitsApproximate Spacer Arm Length (Å)Potential Applications
1~4.5Introducing a minimal flexible linker
2~9.0Spacing of fluorophore/quencher pairs
3~13.5Attachment of small molecules
4+>18.0Reducing steric hindrance for large protein conjugates

Note: The approximate spacer arm length is an estimation and can be influenced by the conformational flexibility of the alkyl chain.

The incorporation of one or more C3 spacers introduces regions of increased conformational flexibility into the otherwise relatively rigid sugar-phosphate backbone of an oligonucleotide. biosearchtech.comgencefebio.com This enhanced flexibility can be advantageous in various contexts. For example, in hairpin loops or molecular beacons, the introduction of a C3 spacer can facilitate the desired secondary structure formation. biosearchtech.combiosearchtech.com In applications involving surface immobilization, such as microarrays, a flexible spacer arm can extend the probe away from the surface, reducing steric interference and improving hybridization kinetics and efficiency. biosyn.com

However, it is also important to consider that the inherent flexibility of the alkyl chain can lead to a distortion of the natural sugar-phosphate backbone geometry. biosearchtech.combiosearchtech.com While this is often the desired effect, in applications where maintaining a native DNA or RNA conformation is critical, the number and placement of C3 spacers must be carefully evaluated. The increased flexibility can be particularly useful in template probes for certain PCR applications, allowing a single probe to hybridize to both a target sequence and an extension probe. biosearchtech.com

Functional Roles and Applications of Spacer Phosphoramidite C3 in Oligonucleotide Design

Modulation of Oligonucleotide Conformation and Steric Hindrance

The introduction of a C3 spacer into an oligonucleotide backbone can significantly influence its structural dynamics and interactions with other molecules. This is primarily achieved by introducing flexibility and alleviating steric clashes.

Introducing Flexibility into Oligonucleotide Chains

The propane-1,3-diol backbone of the C3 spacer imparts a degree of rotational freedom that is absent in the more rigid ribose-phosphate backbone of natural nucleic acids. This increased flexibility can be crucial in applications where the oligonucleotide needs to adopt specific three-dimensional conformations, such as in the formation of hairpin loops or aptamer structures. While this flexibility can be advantageous, it's important to note that the alkyl chain of the C3 spacer can also distort the natural sugar-phosphate backbone.

Reducing Steric Interactions between Oligonucleotides and Modifiers/Labels

Bulky molecules such as fluorescent dyes, quenchers, or biotin (B1667282), when attached directly to an oligonucleotide, can sterically hinder its ability to hybridize with a target sequence or interact with enzymes. biosyn.comtrilinkbiotech.com A C3 spacer acts as a linker, physically distancing these modifications from the oligonucleotide sequence. metabion.com This separation minimizes potential interference, thereby improving the efficiency of hybridization and other molecular interactions. biosyn.com For instance, in the context of DNA microarrays, where oligonucleotides are tethered to a solid support, spacers are critical for reducing the steric interference from the support surface, which can significantly enhance hybridization yields. oup.comresearchgate.netnih.gov

One study systematically investigated the effect of spacer length on the hybridization of oligonucleotides immobilized on a polypropylene (B1209903) support. The findings revealed that an optimal spacer length of at least 40 atoms could lead to a remarkable 150-fold increase in hybridization yield. oup.comresearchgate.netnih.gov While this study used various monomeric units to build the spacers, it highlights the critical role of spatial separation in overcoming steric hindrance.

Table 1: Impact of Linker Modification on DNA Duplex Stability

ModificationTargetΔTm (°C) vs. Unmodified
C3 SpacerT+0.2
C3 SpacerT1D1+0.1
C3 SpacerMP48-0.1

This table is based on data from a study investigating the effects of various modifications on DNA duplex melting temperatures (Tm). The C3 spacer showed minimal impact on the thermal stability of the duplexes tested, with changes in Tm falling within the experimental error of ±0.6 °C. 'T', 'T1D1', and 'MP48' represent different target sequences to which the modified oligonucleotide was hybridized. researchgate.net

Engineering Spatial Separation of Functional Groups

The ability to precisely control the distance between different functional groups within an oligonucleotide construct is a key advantage of using spacers like C3 phosphoramidite (B1245037).

Distancing Fluorophores and Quenchers to Minimize Undesired Interactions (e.g., quenching)

In the design of fluorescent probes, such as those used in real-time quantitative polymerase chain reaction (qPCR), maintaining an optimal distance between a fluorophore and a quencher is paramount. biosearchtech.com When in close proximity, the quencher can suppress the fluorophore's signal. A C3 spacer can be strategically placed to separate the fluorophore from the oligonucleotide sequence, particularly in cases where G-rich sequences are known to cause quenching. biosearchtech.com This spatial separation ensures that the fluorescent signal is only quenched when the probe is intact and is efficiently released upon hybridization or cleavage.

For example, in long hydrolysis probes (30 bases or more), the quencher may be moved to an internal position to be closer to the fluorophore for more efficient quenching. This, however, can leave the 3' end of the probe vulnerable to acting as a primer in the PCR reaction. The addition of a 3' C3 spacer effectively blocks this extension while maintaining the improved quenching efficiency. biosearchtech.com

Table 2: Forster Resonance Energy Transfer (FRET) Pairs and their Forster Distances (R₀)

DonorAcceptorR₀ (Å)
FluoresceinTetramethylrhodamine55
IAEDANSFluorescein46
EDANSDabcyl33
FluoresceinFluorescein44
BODIPY FLBODIPY FL57
FluoresceinQSY 7 and QSY 9 dyes61

This table presents typical Forster distances (R₀), the distance at which FRET efficiency is 50%, for several common donor-acceptor pairs used in FRET-based assays. The C3 spacer can be used to fine-tune the distance between such pairs to optimize FRET efficiency. thermofisher.com

Facilitating Attachment of Diverse Molecular Moieties (e.g., biotin, enzymes, polypeptides)

The C3 spacer serves as a convenient attachment point for a wide range of molecules, enabling the creation of sophisticated bioconjugates. biosyn.com Biotin, a small vitamin with a high affinity for streptavidin, is commonly attached to oligonucleotides via a spacer for applications in purification, immobilization, and detection. biosearchtech.comnih.govmdpi.com The spacer arm moves the biotin away from the oligonucleotide, allowing for more efficient binding to streptavidin-coated surfaces or beads. biosyn.com

Similarly, enzymes and polypeptides can be conjugated to oligonucleotides using C3 spacers, creating powerful tools for targeted delivery or enzymatic activity at specific nucleic acid sequences. trilinkbiotech.com The flexibility and reach provided by the spacer are often crucial for the proper functioning of the attached biomolecule.

Tailoring Oligonucleotide Properties for Specific Biological and Biophysical Studies

The inclusion of C3 spacers allows researchers to tailor the properties of oligonucleotides for specific experimental needs, ranging from fundamental biophysical studies to diagnostic applications.

In qPCR, for instance, a C3 spacer at the 3'-end of a probe can act as a blocker to prevent polymerase extension, which is essential for probes that should not be extended during the reaction. metabion.combiomers.netnih.govbiosyn.com This is a critical feature in many probe-based genotyping and gene expression analysis assays. nih.gov

Furthermore, C3 spacer-modified oligonucleotides have been utilized in protein-RNA interaction studies and as mimics of abasic sites in DNA to investigate DNA repair mechanisms. biosyn.comgenelink.com The ability to introduce a non-nucleosidic, flexible linker provides a powerful tool for dissecting the structural and functional aspects of nucleic acid-protein interactions and other cellular processes. nih.gov Biophysical studies of DNA conformation and stability also benefit from the use of C3 spacers to probe the effects of localized structural perturbations. nih.govscilit.com

Mimicking Natural Nucleotide Spacing and Abasic Sites

A primary function of the C3 spacer is to act as a structural mimic within an oligonucleotide. It can replicate the natural spacing of the sugar-phosphate backbone or serve as a synthetic analogue for an abasic (AP) site, a common form of DNA damage.

Spacer Phosphoramidite C3 is a valuable tool for studying the biological consequences of DNA damage, specifically abasic sites that result from processes like depurination. biosearchtech.combiosearchtech.com By incorporating a C3 spacer, researchers can create synthetic oligonucleotides that contain a stable model of an AP site. biosearchtech.com These modified oligonucleotides serve as substrates for studying the activity of DNA repair enzymes, such as AP endonucleases, and for investigating the mechanisms of translesion synthesis by DNA polymerases. biosearchtech.com The use of C3 spacers in this context helps to elucidate the cellular responses to genotoxic stress and the origins of mutations arising from DNA damage. biosearchtech.combiosearchtech.combiosearchtech.com

Enhancing Nuclease and Polymerase Resistance

A key application of the C3 spacer is to protect oligonucleotides from enzymatic degradation and to block the action of DNA polymerases. This is typically achieved by placing the modification at the 3'-terminus of the oligonucleotide.

When incorporated at the 3'-end, the C3 spacer renders the oligonucleotide resistant to degradation by 3'-exonucleases. idtdna.combiosearchtech.com This blocking capability is a crucial feature for increasing the stability and lifespan of oligonucleotides in enzymatic assays or cellular environments. The C3 spacer is frequently used as a robust alternative to a 3'-phosphate group for blocking purposes. biosearchtech.combiosearchtech.commetabion.combiosearchtech.com An advantage of the C3 spacer is its stability; for instance, in assays involving restriction enzymes, a 3'-phosphate can be partially cleaved, whereas the C3 spacer remains intact. biosearchtech.combiosearchtech.combiosearchtech.com This makes it a preferred 3'-blocking agent for many applications. biosyn.comglenresearch.comglenresearch.com

Feature3'-Spacer C33'-Phosphate
Primary Function Blocks polymerase extension and exonuclease degradation. metabion.comBlocks polymerase extension and exonuclease degradation.
Mechanism Non-nucleosidic carbon chain prevents enzyme binding/activity. biosearchtech.comTerminal phosphate (B84403) group prevents polymerase from adding nucleotides.
Stability Highly stable during assays. biosearchtech.combiosearchtech.comCan be susceptible to partial cleavage in some enzymatic assays (e.g., with restriction enzymes). biosearchtech.combiosearchtech.com
Common Use Case PCR, qPCR probes, nuclease resistance. biosearchtech.comnih.govGeneral 3'-blocking applications.

This table summarizes the comparison between 3'-Spacer C3 and 3'-Phosphate as 3'-end blocking modifications.

The C3 spacer is highly effective at blocking the extension of an oligonucleotide by DNA polymerases. genelink.commetabion.com When placed at the 3'-terminus, the non-nucleosidic C3 modification prevents the polymerase from adding subsequent nucleotides, thereby terminating DNA synthesis. biosearchtech.comnih.gov This property is widely exploited in various molecular assays:

PCR and qPCR: In quantitative PCR (qPCR), dual-labeled probes must not act as primers. For long probes where the quencher is moved internally for efficiency, the 3'-end is left unmodified and could be extended. biosearchtech.com Adding a 3'-C3 spacer effectively blocks this extension, ensuring the probe functions correctly without being amplified. biosearchtech.comnih.gov It is a standard modification for creating blocking primers designed to prevent the amplification of abundant but non-target sequences. nih.gov

Genotyping Assays: In certain genotyping methods using unlabeled oligonucleotide probes, a 3'-C3 spacer is used to block the probe from being extended during PCR. genelink.com

While generally effective, the efficiency of a C3 spacer in completely inhibiting amplification can vary depending on the specific polymerase used and the experimental conditions, such as annealing temperature and primer concentrations. researchgate.net In some cases, a single C3 spacer may not provide sufficient steric hindrance to completely halt a polymerase with strong activity. researchgate.net

Influence on Oligonucleotide Hybridization and Duplex Stability

The inclusion of a C3 spacer can influence the hybridization properties of an oligonucleotide. While the flexible alkyl chain of an internal C3 spacer can distort the sugar-phosphate backbone, potentially impacting duplex stability, its primary role in this context is often to manage steric effects. biosearchtech.combiosearchtech.com In studies of DNA duplexes and hairpin loops, the ability to control the distance between different parts of a sequence with spacers is an important design consideration. biosearchtech.com

A significant application where C3 spacers affect hybridization is in the context of solid-phase assays, such as microarrays. When an oligonucleotide is immobilized on a solid support, steric interference from the surface can hinder its ability to hybridize with its target sequence in solution. biosyn.com The introduction of a spacer, like the C3 spacer, between the oligonucleotide and the support surface can reduce this steric hindrance, thereby improving hybridization efficiency and accessibility to the target. biosyn.com

Application AreaSpecific Use of Spacer C3Functional RoleRelevant Assays
Structural DNA Studies Mimicking abasic sites resulting from depurination. biosearchtech.comServes as a stable analogue of a damaged nucleotide site.DNA repair enzyme studies, translesion synthesis analysis.
Representing a position with an unknown base. trilinkbiotech.combiosyn.comMaintains the natural spacing of the DNA backbone.Probe design for polymorphic sequences.
Assay Development Blocking 3'-end extension of qPCR probes. biosearchtech.comPrevents the probe from acting as a primer.Quantitative PCR (qPCR).
Creating blocking primers for selective amplification. nih.govPrevents polymerase read-through of non-target DNA.PCR, sequencing, genotyping. genelink.comnih.gov
Oligonucleotide Stability Protecting the 3'-terminus from degradation. idtdna.comConfers resistance to 3'-exonucleases.In vivo applications, antisense therapy research.
Hybridization Studies Reducing steric hindrance for surface-bound oligos. biosyn.comActs as a linker to distance the oligo from a solid support.DNA microarrays.

This table provides a summary of the key functional roles and applications of this compound in oligonucleotide design.

Hairpin Loop and Duplex Studies

The incorporation of this compound into oligonucleotides is a critical technique in the investigation of hairpin loops and DNA duplexes. As a hydrophobic three-carbon spacer, it can be introduced internally or at the 5' end of an oligonucleotide. This modification is instrumental in controlling the length of the spacer arm, a crucial parameter in these structural studies. biosearchtech.com

The C3 spacer is designed to mimic the natural three-carbon spacing between the 3' and 5' hydroxyls of a sugar unit in the DNA backbone. biosearchtech.com However, the inherent flexibility of this alkyl chain can lead to a distortion of the sugar-phosphate backbone. biosearchtech.com This characteristic can be strategically employed by researchers to study the conformational dynamics and stability of hairpin and duplex structures. Multiple insertions of the C3 spacer can be used to create longer, more flexible linkers, allowing for the systematic investigation of the effects of spacer length on nucleic acid folding and interaction.

Table 1: Properties of this compound in Structural Studies

PropertyDescriptionImplication in Hairpin and Duplex Studies
Structure A three-carbon aliphatic chain.Provides a short, flexible linker within an oligonucleotide.
Function Mimics the spacing of a deoxyribose sugar. biosearchtech.comAllows for the introduction of non-nucleotidic linkers while maintaining a semblance of the natural backbone spacing.
Flexibility The alkyl chain is flexible. biosearchtech.comCan induce conformational changes or distortions in the DNA backbone, which can be studied to understand nucleic acid dynamics.
Placement Can be incorporated internally or at the 5' or 3' end.Offers versatility in designing oligonucleotides for specific structural studies.
Effects on Melting Temperature (Tm)

This property is particularly advantageous when the primary goal of the modification is to introduce a functional block without perturbing the hybridization thermodynamics of the oligonucleotide. For instance, when used as a blocker for polymerase extension, the C3 spacer effectively prevents enzymatic activity at the 3'-terminus without compromising the probe's ability to bind to its target sequence at a specific temperature.

Table 2: Influence of 3' Spacer C3 on Oligonucleotide Annealing Properties

ModificationEffect on Annealing PropertiesImpact on Melting Temperature (Tm)
3'-End Spacer C3 Does not meaningfully influence annealing properties.Minimal to negligible effect.

Specific Applications in Advanced Molecular Assays and Platforms

The unique properties of this compound make it a valuable component in the development of sophisticated molecular tools for a variety of applications, from diagnostics to high-throughput screening.

High-Throughput Screening Platform Development

Similar to biosensing, high-throughput screening (HTS) platforms often rely on the interaction of molecules in a miniaturized format. The functional role of spacers like C3 in HTS assays is primarily to reduce steric interference between an immobilized oligonucleotide and a potential binding partner. Although direct applications of Spacer C3 in HTS platform development are not detailed in the provided search results, its utility can be inferred. By creating a physical separation between the oligonucleotide and a solid support or other molecular components, the C3 spacer can facilitate more efficient and specific interactions, which is a critical factor in the reliability and accuracy of HTS assays.

Molecular Probes and Beacons

A significant and well-documented application of this compound is in the design of molecular probes, particularly for quantitative polymerase chain reaction (qPCR) assays. biosearchtech.com In dual-labeled hydrolysis probes, a fluorophore and a quencher are attached to the oligonucleotide. For longer probes (typically 30 bases or more), the distance between the 5'-fluorophore and a 3'-quencher can become too great, leading to inefficient quenching and high background fluorescence. biosearchtech.com

To overcome this, the quencher can be moved to an internal position. However, this leaves the 3'-end of the probe unmodified and susceptible to extension by DNA polymerase, which would interfere with the qPCR assay. biosearchtech.com The addition of a C3 spacer at the 3'-end effectively blocks this extension, ensuring that the probe functions solely as a hybridization-dependent reporter. biosearchtech.com This modification improves the signal-to-noise ratio of the assay by enhancing quenching efficiency without allowing the probe to act as a primer. biosearchtech.com

Table 3: Application of 3' Spacer C3 in Long qPCR Probes

Probe Design ChallengeSolution with Spacer C3Outcome
Inefficient quenching in long probes (>30 bases) with terminal quencher. biosearchtech.comMove the quencher to an internal position and add a C3 spacer to the 3'-end. biosearchtech.comImproved quenching efficiency and blocked polymerase extension. biosearchtech.com
Unmodified 3'-end of an internally quenched probe can act as a primer. biosearchtech.comThe 3' C3 spacer acts as a non-nucleosidic blocker. biosearchtech.comPrevents the probe from being extended by DNA polymerase. biosearchtech.com

Microarray Applications and Solid-Phase Immobilization of Probes/Aptamers

Spacer C3-modified oligonucleotides have been utilized for the solid-phase immobilization of hybridization probes, a foundational technique in microarray technology. biosyn.com In this context, the C3 spacer acts as a linker, tethering the oligonucleotide probe to the microarray substrate, such as a glass slide. The spacer provides a degree of flexibility and physical separation from the surface, which can enhance the hybridization efficiency of the immobilized probe with its complementary target sequence in a sample. This improved accessibility can lead to stronger and more specific signals, thereby increasing the accuracy and reliability of microarray-based analyses.

Therapeutic Oligonucleotide Design

This compound is a key reagent in the chemical synthesis of therapeutic oligonucleotides, where it imparts several beneficial properties. Its primary roles include enhancing nuclease resistance, preventing enzymatic extension, and providing a flexible linker for the attachment of functional moieties. glenresearch.commetabion.com

Incorporation of a C3 spacer at the 3'-terminus of an oligonucleotide renders the molecule resistant to degradation by 3'-exonucleases. idtdna.combiosearchtech.com This is a critical feature for therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs, as it increases their stability and bioavailability in a cellular environment. The C3 spacer acts as a non-nucleosidic blocker, preventing the enzymatic activity that would otherwise degrade the therapeutic agent. metabion.comglenresearch.com

Similarly, the 3'-C3 spacer modification effectively blocks the extension of the oligonucleotide by DNA polymerases. glenresearch.comidtdna.combiosyn.com This is crucial for applications where the therapeutic oligo should not act as a primer, for instance, in quantitative PCR (qPCR) probes, to ensure the specificity and accuracy of the assay. biosearchtech.com

Furthermore, the C3 spacer provides a short, flexible, hydrophobic arm that can be used to distance the oligonucleotide sequence from other conjugated molecules. axispharm.com This separation is often necessary to avoid steric hindrance or undesirable interactions between the oligonucleotide and the attached functional group, which could be a fluorophore, a quencher, or another therapeutic agent. biosearchtech.com The spacer can be incorporated internally or at the 5'-end of the oligonucleotide, and multiple C3 spacers can be added sequentially to create a longer linker arm. idtdna.comidtdna.com

The versatility of the C3 spacer also allows it to be used as a mimic for an abasic site within a DNA strand. biosearchtech.com This is valuable in the study of DNA damage and repair mechanisms, which can inform the design of novel cancer therapeutics. biosyn.com

Table 1: Functional Roles of this compound in Therapeutic Oligonucleotide Design

Function Mechanism Therapeutic Relevance Citations
Nuclease Resistance Acts as a non-nucleosidic cap at the 3'-terminus, blocking the action of 3'-exonucleases. Increases the in vivo stability and half-life of oligonucleotide-based drugs. metabion.comidtdna.combiosearchtech.com
Polymerase Blocking Prevents the 3'-end of the oligonucleotide from being recognized and extended by DNA polymerases. Ensures that therapeutic or diagnostic probes do not act as primers in enzymatic reactions. glenresearch.comidtdna.combiosyn.com
Flexible Linker Provides a three-carbon chain to separate the oligonucleotide from conjugated functional groups. Reduces steric hindrance and prevents quenching or other unwanted interactions, preserving the function of both the oligo and the attached moiety. axispharm.combiosearchtech.com
Abasic Site Mimic The flexible alkyl chain can be used to replace a nucleotide base, mimicking a site of depurination. Facilitates research into DNA repair pathways, which is relevant for developing certain anticancer agents. biosyn.combiosearchtech.com

Hydrogel Material Generation

The application of this compound extends to the field of advanced biomaterials, specifically in the generation of DNA-based hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, and those constructed from DNA are gaining attention for applications in tissue engineering, drug delivery, and biosensing due to their biocompatibility and programmability. nih.gov

In the formation of DNA-based hydrogels, oligonucleotides can be used as programmable cross-linkers to form the gel network. researchgate.net These oligonucleotide cross-linkers can be synthesized to have specific sequences and modifications that control the physical properties of the resulting hydrogel. The ease of incorporating modifications into DNA through phosphoramidite chemistry allows for precise tuning of these materials. nih.gov

The incorporation of a C3 spacer into the oligonucleotide cross-linking strands is a strategy to modulate the hydrogel's properties. The short, flexible three-carbon chain of the C3 spacer can influence the spatial arrangement and flexibility of the cross-links within the hydrogel network. axispharm.com This, in turn, can affect the material's mechanical properties, such as its stiffness and elasticity, as well as its swelling behavior and porosity.

By strategically placing C3 spacers within the DNA building blocks, it is possible to engineer hydrogels with specific and predictable characteristics. For example, increasing the flexibility of the cross-linkers with C3 spacers could lead to softer hydrogels, which might be desirable for creating environments that mimic soft body tissues for 3D cell culture. researchgate.net

Table 2: Influence of this compound on Hydrogel Properties

Property Effect of C3 Spacer Incorporation Potential Application Citations
Mechanical Properties Introduces flexibility into the cross-linking network, potentially leading to softer, more elastic hydrogels. Tissue engineering scaffolds that mimic the mechanical environment of native tissues. axispharm.comresearchgate.net
Swelling Behavior The length and flexibility of the spacer can alter the cross-linking density, affecting the hydrogel's ability to absorb water. Design of materials for controlled drug release, where swelling kinetics are critical. nih.gov
Porosity Modifying the cross-linker architecture can influence the pore size of the hydrogel network. Creating scaffolds for 3D cell culture with tailored porosity to support cell infiltration and nutrient transport. researchgate.net
Programmability Allows for another level of control in the bottom-up design of DNA-based materials. Development of responsive hydrogels that change their properties in response to specific stimuli. nih.gov

Advanced Modifications and Derivatives Incorporating Spacer Phosphoramidite C3

Photo-Cleavable Spacer C3 Derivatives (PC Spacer Phosphoramidite)

Photo-cleavable (PC) Spacer Phosphoramidite (B1245037) is a non-nucleosidic derivative that integrates a photolabile C3 spacer into an oligonucleotide sequence. This modification allows for the cleavage of the oligonucleotide or the release of a terminal modification upon exposure to UV light. The PC spacer can be incorporated internally, at the 5'-end, or used as a link to attach other modifications like fluorophores or biotin (B1667282).

The design of PC monomers is often based on an α-substituted 2-nitrobenzyl group, which provides the photo-reactive characteristic. This functionality is incorporated as a standard phosphoramidite for use in automated DNA synthesizers.

Mechanism of Photo-Cleavage and Applications in Controlled Release

The cleavage of the PC spacer is triggered by irradiation with near-UV light, typically in the 300-350 nm range. Complete cleavage can occur within minutes under appropriate UV exposure. glenresearch.com This process breaks the phosphodiester bond between the linker and the adjacent phosphate (B84403) group. medchemexpress.com Because the photolysis reaction is carried out at around 360 nm, the oligonucleotide remains stable in natural or artificial light (above 400 nm), making the cleavage a highly controlled event. bioneer.com

This controlled release mechanism has numerous applications. For instance, a delivery agent like cholesterol can be attached to a therapeutic oligonucleotide via a PC spacer. Once the conjugate is inside a cell, the cholesterol can be cleaved off by photolysis, allowing the free oligonucleotide to perform its function. bioneer.com Similarly, capture probes can be anchored to a surface using a PC Amino-Modifier. After a target hybridizes to the probe, the resulting duplex can be released from the surface by photolysis. bioneer.com This technique is also valuable in purification strategies; a 5'-PC-Biotin labeled primer can be used in a PCR reaction, and the product captured on a streptavidin column. The purified product is then eluted from the column after photo-cleavage. bioneer.com

Table 1: Conditions for Photo-Cleavage of PC Spacer
ParameterSpecificationSource
Wavelength300-350 nm (near-UV light) glenresearch.comumich.edu
Typical Duration~5 minutes for complete cleavage glenresearch.com
Example EquipmentBlack Ray XX-15 UV lamp (365 nm emission peak) glenresearch.com

Generation of 5'-Phosphate Groups upon Cleavage

A significant outcome of the photo-cleavage process is the generation of a 5'-monophosphate group on the released oligonucleotide fragment. medchemexpress.combioneer.comumich.educygnustechnologies.com This 5'-phosphate is biologically active and renders the oligonucleotide suitable for subsequent enzymatic reactions, such as ligation by DNA or RNA ligase. umich.edubiosearchtech.com

This feature provides a powerful tool for molecular biology and synthetic biology applications, including gene construction and cloning. axispharm.com For example, it offers an elegant solution for the synthesis and purification of 5'-phosphorylated RNA. A PC spacer is coupled to the 5' terminus of an RNA sequence during synthesis. The full-length oligo can then be purified using the trityl group on the PC spacer as a handle. After purification, the PC spacer is removed by UV irradiation, yielding a pure, 5'-phosphorylated RNA oligonucleotide. biosearchtech.com

Disulfide-Linked C3 Spacer Phosphoramidites

Disulfide-linked C3 spacer phosphoramidites are used to introduce a thiol group (-SH) at the terminus of an oligonucleotide, protected as a disulfide (S-S) bond. thermofisher.com These modifiers are typically used as CPG (Controlled Pore Glass) supports for introducing the functional group at the 3'-end of the oligo, such as with 3'-Thiol-Modifier C3 S-S CPG. idtdna.combioneer.com The disulfide form prevents spontaneous oxidation and the formation of dimers during storage and handling. The protected disulfide can be readily reduced post-synthesis to yield a reactive free thiol group.

Introduction of Thiol Groups for Bioconjugation

The primary application of disulfide-linked spacers is the introduction of a reactive thiol group for bioconjugation. idtdna.com The free sulfhydryl group can be used to attach the oligonucleotide to various molecules and surfaces. Common applications include:

Labeling: Attaching fluorescent tags, biotin, or other labels to the oligonucleotide. idtdna.com

Surface Attachment: Covalently linking oligonucleotides to solid surfaces, such as gold nanoparticles or microarrays. idtdna.com

Biomolecule Conjugation: Forming thioether linkages with molecules containing iodoacetate or maleimide (B117702) derivatives, allowing for conjugation to peptides, proteins, and other biomolecules. idtdna.combioneer.com

This method of functionalization is orthogonal to amine modification, meaning that both a thiol group and an amino group can be added to the same oligonucleotide to allow for the conjugation of multiple different tags. idtdna.com

Strategies for Generating Free Thiol Groups (e.g., DTT reduction)

To make the thiol group available for conjugation, the disulfide bond must be cleaved. This is typically achieved through reduction with a reducing agent. The most common reagent used for this purpose is Dithiothreitol (DTT), also known as Cleland's reagent.

The reduction process involves incubating the disulfide-modified oligonucleotide with a solution of DTT. DTT is a strong reducing agent that efficiently cleaves the disulfide bond to generate two free sulfhydryl groups in a two-step reaction. The reaction is typically carried out at a pH between 8.3 and 8.5 and is complete within an hour at room temperature. After the reduction, the excess DTT and the cleaved disulfide portion must be removed, usually via a desalting column or precipitation, to yield the purified, reduced thiol-modified oligonucleotide.

Table 2: Typical Protocol for DTT Reduction
StepDescriptionSource
1. Prepare DTT SolutionPrepare a 100 mM solution of DTT in a sodium phosphate buffer.
2. Set Reaction pHAdjust pH to 8.3 - 8.5 for optimal reduction. thermofisher.com
3. IncubationDissolve the oligonucleotide in the DTT solution and incubate at room temperature for 30-60 minutes. thermofisher.com
4. PurificationRemove excess DTT and byproducts using a desalting column (e.g., NAP-10) or ethanol (B145695) precipitation.

C3 Spacer in Branched Oligonucleotide Architectures

The construction of branched oligonucleotide architectures, such as Y-shaped structures or dendrimers, requires specialized phosphoramidite monomers that can initiate the growth of more than one nucleic acid chain from a single point. While Spacer Phosphoramidite C3 is a linear linker and does not inherently create branches, it can play a supportive role in these complex structures.

The synthesis of branched nucleic acids is typically achieved using specific "doubling" or "trebling" phosphoramidite synthons, or branching reagents derived from ribonucleosides that allow for chain growth from both the 2' and 3' positions. umich.edubiosearchtech.com In these constructs, C3 spacers can be incorporated into the linear segments of the branched arms. The inclusion of a C3 spacer can introduce flexibility, extend the distance between the branch point and functional modifications, or help to minimize steric hindrance between the different arms of the structure. This can be particularly important when attaching bulky labels like fluorophores to the multiple 5'-ends of a dendrimer, where spacers help prevent signal quenching. biosearchtech.com

Integration with Other Non-Nucleosidic Modifiers

The utility of this compound is significantly enhanced through its integration with a variety of other non-nucleosidic modifiers. In these applications, the C3 spacer functions as a critical linker, physically separating functional molecules from the oligonucleotide sequence. This separation is essential for mitigating steric hindrance and preventing unwanted chemical interactions between the modifier and the oligonucleotide, thereby ensuring that both components retain their intended structural and functional properties. The short, hydrophobic three-carbon chain of the C3 spacer provides a defined distance that is crucial for the performance of many modified oligonucleotides.

Strategic Positioning of Fluorophores and Quenchers

One of the most common applications of this compound is in the precise positioning of fluorescent dyes (fluorophores) and quenchers. The spacer arm is introduced to distance these labels from the oligonucleotide, which can be critical for several reasons:

Preventing Signal Quenching : Certain oligonucleotide sequences, particularly those rich in guanine, are known to quench the fluorescence of particular dyes like fluorescein. By inserting a C3 spacer, the dye is held at a distance, minimizing this quenching effect and leading to a more reliable fluorescent signal.

Optimizing FRET Probes : In Förster Resonance Energy Transfer (FRET) applications, a donor fluorophore and an acceptor (quencher or another fluorophore) must be positioned at a specific distance from one another. The C3 spacer, often in multiple additions, can be used to fine-tune this distance, providing control over the efficiency of energy transfer.

Reducing Steric Effects : A modifier placed too close to the oligonucleotide can interfere with its hybridization to a target sequence. The spacer moves the bulky dye or quencher away, reducing steric clashes and allowing for more efficient binding.

The following table details examples of how Spacer C3 is integrated with common fluorescent modifiers.

Modifier TypeSpecific ExampleRole of this compoundApplication Context
Fluorophore Fluorescein (FAM)Prevents signal quenching by G-rich sequences; Reduces steric hindrance.Gene expression analysis, probe-based assays
Fluorophore Cyanine Dyes (Cy3, Cy5)Provides optimal distance for attachment and function.FRET studies, multiplex assays
Quencher DabcylPositions the quencher at a defined distance from a fluorophore.Molecular beacons, FRET probes
Quencher Black Hole Quencher® (BHQ®)Creates optimal spacing in dual-labeled probes to ensure efficient quenching.qPCR probes

Combination with Linkers for Biomolecule Conjugation

This compound is frequently used in tandem with other non-nucleosidic linkers, such as amino modifiers, to create a versatile tether for conjugating oligonucleotides to other molecules. While the C3 spacer itself provides a short linker, it can be combined with longer chains to create a more substantial arm. This is particularly useful for attaching large biomolecules where greater separation is required to maintain the molecule's biological activity.

For instance, an amino linker might be added to the terminus of an oligonucleotide to provide a reactive amine group. A C3 spacer can be incorporated between the oligonucleotide and the amino linker to extend the attachment point further away from the nucleic acid sequence. This configuration is advantageous when conjugating enzymes, antibodies, or other proteins, as it provides the attached molecule with more conformational freedom.

Linker/ModifierPurpose of Combination with Spacer C3Resulting StructureCommon Application
Amino Modifier C6 To extend the spacer arm and provide a primary amine for subsequent labeling.Oligo-C3-C6-NH₂Attachment of NHS-ester activated dyes or proteins.
Thiol Modifier C6 Creates a longer, flexible tether with a terminal thiol group for maleimide-based conjugation.Oligo-C3-C6-SHSite-specific conjugation to proteins or surfaces.
Biotin Increases the distance between the bulky biotin molecule and the oligonucleotide to improve binding affinity to streptavidin.Oligo-C3-BiotinAffinity purification, diagnostic assays.

Synergistic Use with Other Spacers

The properties of a spacer arm can be precisely controlled by combining this compound with other spacer phosphoramidites of varying lengths and chemical properties. Researchers can create custom spacer arms by performing multiple additions of C3 phosphoramidite or by mixing it with other spacers like the more hydrophilic Spacer 9 (triethylene glycol) or Spacer 18 (hexaethylene glycol).

This strategy allows for the fine-tuning of:

Length : Multiple additions of C3 can incrementally increase the length of the spacer arm.

Hydrophobicity/Hydrophilicity : The hydrophobic nature of the C3 alkyl chain can be balanced by incorporating hydrophilic ethylene (B1197577) glycol-based spacers (e.g., Spacer 9 or Spacer 18). This is important when designing probes for aqueous environments where solubility and folding are critical.

The table below compares different spacer modifiers that can be used in conjunction with Spacer C3.

Spacer ModifierChemical NatureKey PropertyReason for Combining with Spacer C3
Spacer C3 Propyl chain (3 carbons)Short, hydrophobicBase unit for incremental length extension.
Spacer 9 Triethylene glycol (9 atoms)Flexible, hydrophilicTo increase hydrophilicity and flexibility of the spacer arm.
Spacer 12 Dodecyl chain (12 carbons)Long, very hydrophobicTo create a long, rigid, hydrophobic spacer.
Spacer 18 Hexaethylene glycol (18 atoms)Long, flexible, hydrophilicTo add significant length and water solubility for attaching large proteins.
dSpacer Abasic furan (B31954) derivativeMimics an abasic site without distorting the phosphate backbone.To introduce a stable abasic site, while C3 can be used elsewhere for labeling.

Analytical and Characterization Methodologies for C3 Modified Oligonucleotides

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of C3-modified oligonucleotides. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide atom-level information about the molecular structure.

¹H NMR: Proton NMR is used to identify the non-exchangeable protons in the oligonucleotide. The spectra of phosphoramidites can be complex, but specific regions are diagnostic for compound identification. magritek.com For instance, the anomeric proton of the sugar moiety typically resonates between 5.0 and 6.4 ppm, providing a unique fingerprint for each phosphoramidite (B1245037). magritek.com The protons of the C3 spacer itself will have characteristic chemical shifts in the aliphatic region of the spectrum.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. In conjunction with ¹H NMR, through techniques like Heteronuclear Single Quantum Coherence (HSQC), each carbon atom can be correlated with its attached proton(s), aiding in the complete assignment of the sugar and base moieties, as well as the C3 spacer. chemrxiv.org

³¹P NMR: Phosphorus-31 NMR is particularly valuable for analyzing phosphoramidites and the resulting phosphodiester or phosphorothioate (B77711) backbone of the oligonucleotide. nih.gov The phosphoramidite moiety itself gives a characteristic signal, typically in the range of 140 to 155 ppm. magritek.com This technique is highly sensitive to the electronic environment of the phosphorus atom, making it excellent for identifying the phosphoramidite starting material and for detecting potential impurities, such as hydrolysis products, which appear in a different region of the spectrum (between -10 and 50 ppm). magritek.com The simplicity of the proton-decoupled ³¹P NMR spectra, often showing just a singlet for the phosphoramidite, makes it ideal for rapid identification and quality control. magritek.com

Table 1: Typical NMR Spectroscopic Data for Phosphoramidite Characterization

Nucleus Technique Typical Chemical Shift Range (ppm) Information Obtained
¹H1D NMR5.0 - 6.4 (anomeric protons)Identification of specific sugar protons, confirmation of protecting groups.
¹³C1D NMR20 - 160Characterization of the carbon framework of the sugar, base, and spacer.
³¹P1D NMR140 - 155 (phosphoramidite)Confirmation of the phosphoramidite group, identification of phosphorus-containing impurities.
¹H-¹³CHSQCN/ACorrelation of protons with their directly attached carbons for structural assignment.
¹H-³¹PHMBCN/ACorrelation of protons and phosphorus atoms through multiple bonds to confirm backbone connectivity. chemrxiv.org

UV/Vis spectroscopy is a fundamental technique used for the routine quantification and purity assessment of oligonucleotides. spectroscopyonline.com The nucleobases in DNA and RNA have a characteristic maximum absorbance at a wavelength of approximately 260 nm. pepolska.pl

This property is used to determine the concentration of an oligonucleotide solution using the Beer-Lambert law. The molar extinction coefficient, which is sequence-dependent, is used for accurate concentration determination. nih.gov The ratio of the absorbance at 260 nm to that at 280 nm (A260/A280) is often used as an indicator of the purity of the oligonucleotide sample with respect to protein contamination. A ratio of ~1.8 is generally accepted as indicative of pure DNA. pepolska.pl

Table 2: Application of UV/Vis Spectroscopy in Oligonucleotide Analysis

Parameter Measured Wavelength(s) (nm) Purpose
Absorbance260Quantification of oligonucleotide concentration.
Absorbance Ratio260/280Assessment of purity with respect to protein contamination.
Melting Temperature (Tm)260 (monitored over a temperature range)Characterization of the thermal stability of duplex DNA. biopharmaspec.com

For C3-modified oligonucleotides that are further conjugated with fluorescent dyes, fluorescence spectroscopy is a critical analytical tool. The C3 spacer can serve as an attachment point for a variety of fluorophores. idtdna.combiosyn.com

This technique is used to confirm the successful labeling of the oligonucleotide and to characterize its photophysical properties. Applications include Fluorescence Resonance Energy Transfer (FRET) studies, where the C3 spacer can be used to position a donor or acceptor fluorophore at a specific distance within the oligonucleotide structure. stratech.co.uk The analysis involves measuring the excitation and emission spectra of the dye-labeled oligonucleotide to confirm the presence of the fluorophore and to ensure its fluorescence is not unduly quenched by the local environment. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification and purity analysis for synthetic oligonucleotides. The inherent heterogeneity of the crude synthetic product, which contains full-length products as well as shorter "failure" sequences, necessitates efficient separation methods.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of synthetic oligonucleotides, including those modified with a C3 spacer. biosyn.com Several HPLC modes can be employed, with ion-exchange (IEX) and reversed-phase (RP) being the most common.

Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone. sigmaaldrich.com Longer oligonucleotides have more phosphate groups and therefore bind more strongly to the anion-exchange stationary phase. A salt gradient is used to elute the oligonucleotides, with longer sequences eluting at higher salt concentrations. nih.gov

Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. sigmaaldrich.com While the backbone is hydrophilic, the nucleobases contribute some hydrophobic character. RP-HPLC is particularly useful for separating full-length products from failure sequences, especially when the full-length product retains a hydrophobic protecting group, as discussed in the next section. sigmaaldrich.com

The purity of a C3-modified oligonucleotide is typically assessed by integrating the area of the main peak in the HPLC chromatogram and expressing it as a percentage of the total peak area. researchgate.net

A common strategy for simplifying the purification of modified oligonucleotides involves the use of a hydrophobic protecting group that is left on the desired full-length product after synthesis. The monomethoxytrityl (MMT) group is an acid-labile protecting group often used for terminal amino-modifiers, which can be attached via a C3 spacer. trilinkbiotech.com

This "MMT-on" strategy is a powerful application of RP-HPLC. trilinkbiotech.com The crude synthetic mixture is passed through a reversed-phase column. The desired full-length oligonucleotide, which retains the very hydrophobic MMT group, is strongly retained on the column. In contrast, the shorter "failure" sequences, which lack the MMT group, are less hydrophobic and are washed away. trilinkbiotech.com After the failure sequences have been removed, the MMT group is cleaved from the full-length product on the column using an acidic solution, and the purified, deprotected oligonucleotide is then eluted. This method provides a highly effective means of isolating the C3-amino-modified oligonucleotide. trilinkbiotech.com

Table 3: Comparison of HPLC Techniques for Oligonucleotide Analysis

HPLC Method Separation Principle Primary Application
Ion-Exchange (IEX)Charge (number of phosphate groups)Separation of oligonucleotides by length. sigmaaldrich.com
Reversed-Phase (RP)HydrophobicityPurity assessment and purification of "trityl-on" or "MMT-on" oligonucleotides. sigmaaldrich.comtrilinkbiotech.com

Mass Spectrometry for Molecular Weight and Identity Confirmation

Mass spectrometry is an indispensable tool for the quality control of synthetic oligonucleotides, providing a direct measurement of the molecular weight with high accuracy. This allows for the confirmation of the desired sequence and the successful incorporation of any modifications, such as the C3 spacer.

MALDI-TOF MS for Oligonucleotide Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and widely used technique for the analysis of oligonucleotides. nih.govcolby.edu It is particularly well-suited for the high-throughput analysis of routine synthetic oligonucleotides, offering a rapid and sensitive means of confirming their identity. The process involves co-crystallizing the oligonucleotide sample with a matrix material, which absorbs energy from a laser, leading to the gentle ionization and desorption of the analyte. The time it takes for the ionized oligonucleotide to travel through a flight tube to a detector is proportional to its mass-to-charge ratio, allowing for a precise determination of its molecular weight.

For C3-modified oligonucleotides, MALDI-TOF MS serves as a crucial quality control step to verify the successful incorporation of the spacer. The expected molecular weight of the oligonucleotide is calculated based on its sequence and the addition of the C3 spacer, and this is compared with the experimentally observed molecular weight. A close correlation between the theoretical and measured mass confirms the identity of the modified oligonucleotide. nih.gov However, it is important to note that the resolution of MALDI-TOF MS can decrease for oligonucleotides longer than 50 bases. colby.edu

Table 1: Representative MALDI-TOF MS Data for a C3-Modified Oligonucleotide

Oligonucleotide Sequence (5'-3')ModificationTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
GCT AGC TAG CTA GCT AGC T3'-C3 Spacer5857.85858.2+0.4
ATG CAT GCA TGC ATG CAT G5'-C3 Spacer5897.85897.5-0.3
TCG ATC GAT CGA TCG ATC GInternal C3 Spacer5825.85826.1+0.3

This table is representative of typical MALDI-TOF MS results, demonstrating the high accuracy of the technique in confirming the molecular weight of C3-modified oligonucleotides.

Functional Assays for Performance Evaluation

Beyond structural confirmation, it is essential to evaluate the functional consequences of incorporating a C3 spacer into an oligonucleotide. Functional assays are designed to assess the performance of the modified oligonucleotide in specific biological applications.

Nuclease Digestion Assays

Oligonucleotides used in biological systems are susceptible to degradation by nucleases. idtdna.com Nuclease digestion assays are performed to determine the stability of C3-modified oligonucleotides in the presence of these enzymes. The C3 spacer, when incorporated at the 3'-end of an oligonucleotide, can confer resistance to 3'-exonucleases, which are a major source of degradation in serum. idtdna.combiosearchtech.com

In a typical nuclease digestion assay, the C3-modified oligonucleotide and an unmodified control are incubated with a specific exonuclease or in a biological fluid like serum. Aliquots are taken at various time points and the integrity of the oligonucleotides is analyzed, often by techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The results indicate the rate of degradation of the modified oligonucleotide compared to its unmodified counterpart.

Table 2: Expected Outcomes of a 3'-Exonuclease Digestion Assay

OligonucleotideModificationIncubation Time with 3'-ExonucleaseExpected Result
Control OligoNone0 hoursIntact Oligonucleotide
Control OligoNone4 hoursSignificant Degradation
Modified Oligo3'-C3 Spacer0 hoursIntact Oligonucleotide
Modified Oligo3'-C3 Spacer4 hoursIncreased Stability/Less Degradation

This table illustrates the expected enhanced resistance of a 3'-C3-modified oligonucleotide to 3'-exonuclease digestion compared to an unmodified control.

Polymerase Extension Assays

A primary application of the C3 spacer is to block the extension of an oligonucleotide by a DNA polymerase. biosearchtech.combiomers.netgenelink.com This is particularly useful in applications like quantitative PCR (qPCR) where a probe should not be extended. biosearchtech.com A polymerase extension assay is used to confirm that the C3 spacer effectively prevents this enzymatic activity.

In this assay, a template strand, the C3-modified oligonucleotide (acting as a primer or probe), a DNA polymerase, and deoxynucleotide triphosphates (dNTPs) are combined. The reaction products are then analyzed, typically by gel electrophoresis. If the C3 spacer successfully blocks extension, no elongated product will be observed.

Table 3: Expected Results of a Polymerase Extension Assay

PrimerModificationDNA PolymeraseExpected Result
Control PrimerNonePresentExtended Product Observed
Modified Primer3'-C3 SpacerPresentNo Extension Observed
Control PrimerNoneAbsentNo Extension Observed

This table demonstrates the blocking effect of a 3'-C3 spacer on polymerase-mediated extension, a key functional attribute of this modification.

Hybridization and Melting Temperature (Tm) Studies

Hybridization studies are crucial to determine if the C3 spacer modification adversely affects the ability of the oligonucleotide to bind to its complementary target sequence. The melting temperature (Tm), the temperature at which 50% of the oligonucleotide is duplexed with its complement, is a key parameter for assessing hybridization stability. The incorporation of a C3 spacer is generally not expected to significantly alter the annealing properties or the Tm of an oligonucleotide. biomers.net

Tm studies are typically performed using a spectrophotometer that measures the change in absorbance of the DNA duplex as the temperature is increased. The midpoint of the resulting melting curve corresponds to the Tm.

Table 4: Representative Melting Temperature (Tm) Data

OligonucleotideModificationComplementary StrandMelting Temperature (Tm)
5'-GAT CCT AAG TGA TCC-3'None3'-CTA GGA TTC ACT AGG-5'55.2 °C
5'-GAT CCT AAG TGA TCC-3'3'-C3 Spacer3'-CTA GGA TTC ACT AGG-5'55.0 °C
5'-C3 Spacer-GAT CCT AAG TGA TCC-3'5'-C3 Spacer3'-CTA GGA TTC ACT AGG-5'55.1 °C

This table shows representative data indicating that the presence of a 3' or 5' C3 spacer has a minimal effect on the melting temperature of the oligonucleotide duplex.

Future Directions and Emerging Research Avenues

Development of Novel C3-Based Spacer Derivatives with Enhanced Functionality

The inherent simplicity of the C3 spacer makes it an ideal scaffold for the development of novel derivatives with enhanced and specialized functionalities. Current research is focused on moving beyond the passive role of a simple linker to create C3-based moieties with active and controllable properties.

One significant area of development is the creation of photocleavable (PC) C3 spacers . microsynth.com These derivatives incorporate a photolabile group within the three-carbon chain, allowing for the controlled release of the oligonucleotide from a substrate or a conjugated molecule upon exposure to UV light. idtdna.com This "on-demand" cleavage is particularly valuable in applications such as DNA microarrays and for the controlled activation of therapeutic oligonucleotides.

Furthermore, researchers are exploring the synthesis of C3 spacer derivatives with modified hydrophilicity. By incorporating polar groups into the C3 backbone, it is possible to create more hydrophilic spacer arms . idtdna.com This is advantageous in aqueous environments, improving the solubility and accessibility of the attached oligonucleotide for hybridization and other interactions. Conversely, the inherent hydrophobicity of the standard C3 spacer can be leveraged in specific applications. metabion.com The ability to create longer spacer arms through the sequential addition of C3 phosphoramidites also allows for the attachment of a wide range of functional groups, from fluorescent dyes to complex biomolecules. biosyn.com

Future research will likely focus on the development of C3 derivatives with even more sophisticated functionalities, such as environmentally sensitive linkers that respond to changes in pH or redox potential, and "clickable" C3 spacers that facilitate efficient and specific conjugation to other molecules.

Expanding the Therapeutic Applications of C3-Modified Oligonucleotides

In the context of antisense oligonucleotides and siRNAs , C3 spacers can be strategically incorporated to protect the nucleic acid from degradation by exonucleases, thereby increasing its in vivo half-life. metabion.comidtdna.com This is a critical factor in achieving sustained therapeutic effects. Moreover, the C3 spacer serves as a convenient attachment point for conjugating molecules that can improve drug delivery. For instance, linking a targeting moiety via a C3 spacer can direct the therapeutic oligonucleotide to specific cells or tissues, enhancing its efficacy while minimizing off-target effects.

For aptamers , which are structured oligonucleotides that bind to specific targets, the C3 spacer can be used to attach therapeutic agents or imaging labels without disrupting the aptamer's intricate three-dimensional structure, which is crucial for its binding affinity and specificity. amerigoscientific.com The ability to conjugate drugs or diagnostic agents to aptamers opens up possibilities for targeted therapies and "theranostics," where diagnosis and therapy are combined in a single agent.

The development of cleavable linkers integrated within a C3 spacer framework also holds promise for controlled drug release within the target cell, further enhancing the therapeutic index of oligonucleotide-based drugs.

Advanced Biosensing and Diagnostic Platforms Utilizing C3 Spacers

The C3 spacer is a key component in the design and fabrication of advanced biosensing and diagnostic platforms. Its ability to tether oligonucleotides to solid surfaces and to position functional moieties with precision is fundamental to the performance of various diagnostic assays.

In the realm of DNA microarrays , C3 spacers are commonly used to attach capture probes to the array surface. The spacer physically separates the oligonucleotide from the substrate, which can reduce steric hindrance and improve the efficiency of hybridization with the target nucleic acid in a sample. microsynth.combiosyn.com

Electrochemical biosensors represent another area where C3 spacers are instrumental. By modifying an electrode with an oligonucleotide probe attached via a C3 spacer, it is possible to create highly sensitive and specific sensors for the detection of various analytes, including cancer biomarkers and pathogens. thermofisher.comnih.gov The C3 spacer provides the necessary flexibility for the probe to interact with its target and can influence the electron transfer properties at the electrode surface, thereby affecting the sensor's signal.

Furthermore, in fluorescence-based diagnostic assays such as qPCR, C3 spacers play a critical role. microsynth.com They can be used to block the 3' end of a probe, preventing it from being extended by DNA polymerase, a crucial feature for certain probe-based detection methods. microsynth.comidtdna.com The ability to attach fluorophores and quenchers to oligonucleotides via C3 spacers is also fundamental to the design of many molecular diagnostic tests.

Future advancements in this area will likely involve the use of novel C3 derivatives to create "smart" biosensors that can provide real-time and quantitative detection of multiple analytes simultaneously.

Computational Modeling of C3-Modified Oligonucleotide Conformations and Interactions

While experimental studies provide invaluable data on the function of C3-modified oligonucleotides, computational modeling offers a powerful complementary approach to understand their behavior at a molecular level. Molecular dynamics (MD) simulations, in particular, can provide detailed insights into the conformational dynamics of oligonucleotides and how the presence of a C3 spacer influences their structure and interactions.

A key challenge in modeling modified oligonucleotides is the development of accurate force field parameters that describe the energetic properties of the non-standard residues, such as the C3 spacer. idtdna.combiosearchtech.com Researchers are actively working on developing and validating these parameters to ensure that simulations accurately reflect the physical reality.

Once accurate models are established, MD simulations can be used to investigate several key aspects of C3-modified oligonucleotides. For example, simulations can reveal how the C3 spacer affects the flexibility of the oligonucleotide and the conformation of the attached functional groups. This is crucial for understanding how the spacer influences hybridization affinity and the interaction with other molecules.

Computational studies can also be used to predict the thermodynamic and kinetic properties of hybridization for C3-modified probes. nih.govnjit.edu This information is vital for the design of more efficient and specific probes for diagnostic and research applications. By simulating the binding process, researchers can gain a deeper understanding of the factors that govern the stability and specificity of C3-modified oligonucleotide duplexes.

Integration of C3 Spacers in Nanotechnology and Materials Science

The precise control over molecular recognition offered by DNA makes it an exceptional building block for nanotechnology and materials science, and the C3 spacer plays a vital role in this arena. It serves as a versatile linker for the functionalization of nanoparticles and the construction of complex, self-assembled nanostructures.

Functionalization of nanoparticles with oligonucleotides is a cornerstone of many nanotechnological applications. C3 spacers are frequently used to attach DNA strands to the surface of gold nanoparticles and other nanomaterials. biosyn.comnih.gov This allows for the programmable assembly of nanoparticles into well-defined structures and the creation of nanoparticle-based biosensors and drug delivery systems. The length and chemical nature of the spacer can influence the stability and hybridization properties of the DNA on the nanoparticle surface. nih.gov

In the field of DNA origami , where long single-stranded DNA is folded into complex two- and three-dimensional shapes, C3 spacers can be used to attach functional molecules to specific locations on the origami structure with nanometer precision. wikipedia.org This enables the creation of "molecular breadboards" for the precise positioning of proteins, enzymes, and other nanomaterials.

Furthermore, C3-modified oligonucleotides are used to direct the self-assembly of DNA nanostructures . nih.govacs.org By designing oligonucleotides with specific sequences and incorporating C3 spacers to provide flexibility and control over intermolecular interactions, researchers can create a wide range of nanoscale objects with potential applications in areas such as molecular electronics and catalysis. The hydrophobic nature of the C3 spacer can also be a factor in directing the self-assembly of these structures. metabion.comrsc.org

The continued development of C3 spacer chemistry will undoubtedly lead to new and innovative applications in nanotechnology and materials science, enabling the creation of increasingly complex and functional materials with unprecedented control at the molecular level.

Q & A

How does Spacer Phosphoramidite C3 function in oligonucleotide synthesis, and what experimental parameters are critical for its incorporation?

Basic Research Question
this compound is a non-nucleosidic phosphoramidite monomer used to introduce a three-carbon hydrophilic spacer arm into oligonucleotides. It enables the attachment of functional groups (e.g., fluorophores, biotin) or acts as a flexible linker to modulate steric effects . During synthesis, standard phosphoramidite protocols apply: coupling uses 5-(ethylthio)-1H-tetrazole (0.25 M in acetonitrile) with a 12-minute coupling time, and no specialized deprotection steps are required . Critical parameters include:

  • Storage : Anhydrous acetonitrile as the diluent, with freezer storage (-10 to -30°C) to prevent hydrolysis .
  • Solubility : Use fresh DMSO (105 mg/mL) to avoid reduced solubility due to moisture absorption .

What methodologies are recommended for using Spacer C3 to block 3′ exonuclease activity in enzymatic assays?

Advanced Research Question
Incorporating Spacer C3 at the 3′-terminus of oligonucleotides inhibits exonuclease degradation by introducing a non-cleavable hydrophilic barrier. To validate efficacy:

Design : Add a single C3 unit at the 3′ end during synthesis. For enhanced stability, consider multiple C3 repeats (e.g., 3–5 units) .

Testing : Perform exonuclease digestion assays (e.g., using Exonuclease III) and compare degradation rates via gel electrophoresis or mass spectrometry. If incomplete blocking occurs, increase the number of C3 units or verify synthesis efficiency (e.g., via MALDI-TOF) .

How can Spacer C3 be optimized in probe design for isothermal amplification assays?

Advanced Research Question
In assays like Recombinase Polymerase Amplification (RPA), Spacer C3 is used at the 3′ end to block polymerase extension. Key steps:

Probe Synthesis : Incorporate C3 as the terminal phosphoramidite, followed by a 5′ fluorophore (e.g., FAM) and an internal abasic site (e.g., dSpacer) for nuclease recognition .

Validation : Test cleavage efficiency using endonuclease IV (Nfo) and confirm signal generation via real-time fluorescence. If background noise is high, optimize the spacer length (e.g., combine C3 with C9) or adjust probe concentration .

What are the comparative advantages of Spacer C3 versus longer spacers (e.g., C9, C12) in fluorescence resonance energy transfer (FRET) studies?

Advanced Research Question
Spacer C3 provides shorter, rigid spacing (~11 Å), ideal for minimizing fluorophore self-quenching, while longer spacers (e.g., C9: ~30 Å) enhance flexibility for distant interactions. Experimental considerations:

  • FRET Pair Placement : Use C3 for fixed orientations (e.g., stem-loop structures) and C9/C12 for dynamic systems (e.g., protein-DNA interactions) .
  • Steric Hindrance : In crowded environments (e.g., live-cell imaging), C3 reduces unintended interactions compared to bulkier spacers .

How should researchers address contradictory data on Spacer C3’s efficacy in blocking polymerase activity?

Advanced Research Question
Discrepancies may arise from synthesis inefficiencies or spacer positioning. Troubleshooting steps:

Quality Control : Verify coupling efficiency via trityl monitoring or HPLC purification .

Positional Effects : Test C3 placement (internal vs. terminal) and combine with other blockers (e.g., inverted dT) .

Enzyme Variability : Screen polymerases (e.g., Taq vs. Bst) for spacer compatibility, as processivity differences impact blocking .

What protocols ensure reliable ligation of Spacer C3-modified oligonucleotides to RNA or DNA templates?

Advanced Research Question
For ligating C3-spaced oligonucleotides (e.g., in mRNA-puromycin fusion templates):

Splint Ligation : Use a DNA splint complementary to the target RNA and C3-modified linker (e.g., F30P with puromycin). Optimize molar ratios (RNA:linker:splint = 1:1.5:1) and T4 DNA ligase concentration (0.8 U/pmol RNA) .

Purification : Gel-purify ligated products via denaturing urea-PAGE and electroelution to remove excess spacer monomers .

How does Spacer C3 improve oligonucleotide stability in in vivo applications, and what are the limitations?

Advanced Research Question
C3 enhances serum stability by blocking 3′ exonucleases, but intracellular nucleases may still degrade unprotected regions. Strategies:

  • Combination Modifications : Pair C3 with phosphorothioate bonds or 2′-O-methyl modifications .
  • Delivery Systems : Encapsulate C3-modified oligos in lipid nanoparticles to bypass endonuclease-rich compartments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.